
tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a tert-butyl group, an isopropyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate typically involves the reaction of (S)-2-isopropylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide can yield a methoxy derivative.
Scientific Research Applications
tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a ligand that binds to specific proteins or enzymes, altering their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-methylpyrrolidine-1-carboxylate
- tert-Butyl (S)-2-ethylpyrrolidine-1-carboxylate
- tert-Butyl (S)-2-propylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate is unique due to the presence of the isopropyl group, which provides a distinct steric and electronic environment compared to its analogs. This can result in different reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl (2S)-2-propan-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9(2)10-7-6-8-13(10)11(14)15-12(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m0/s1 |
InChI Key |
JIQIYRNJTWFMBB-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



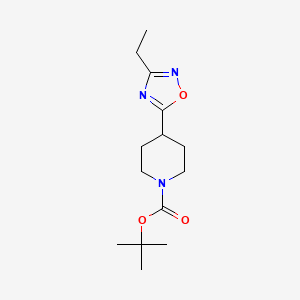
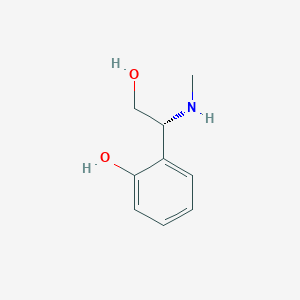
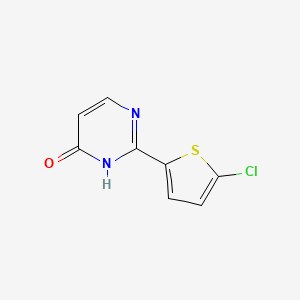

![3-Bromo-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15226476.png)
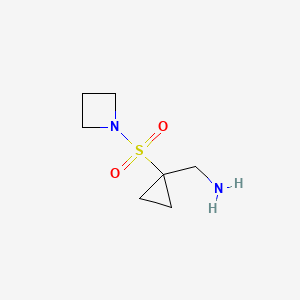
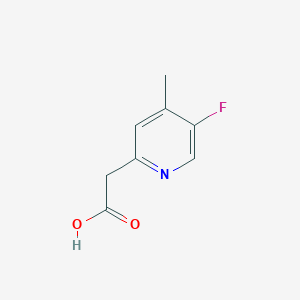
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
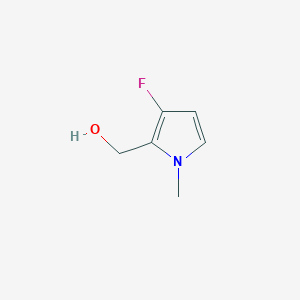
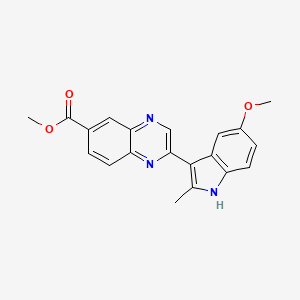
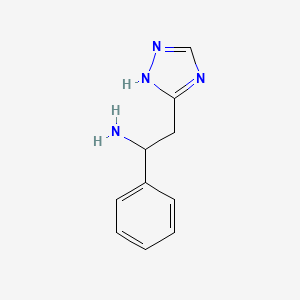
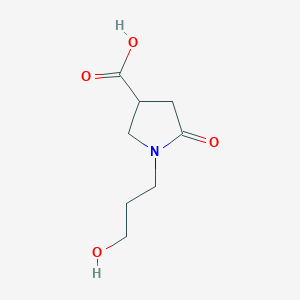
![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
